molecular formula C14H16ClNO B1348313 (2-Methoxyphenyl)(phenyl)methanamine hydrochloride CAS No. 5267-45-8

(2-Methoxyphenyl)(phenyl)methanamine hydrochloride

Cat. No.: B1348313
CAS No.: 5267-45-8
M. Wt: 249.73 g/mol
InChI Key: GQEJMTFEMHYJCO-UHFFFAOYSA-N
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Description

(2-Methoxyphenyl)(phenyl)methanamine hydrochloride is an organic compound with the molecular formula C14H16ClNO It is a crystalline solid that is often used in pharmaceutical research and chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxyphenyl)(phenyl)methanamine hydrochloride typically involves the reaction of (2-methoxyphenyl)magnesium bromide with benzyl cyanide, followed by hydrolysis and subsequent treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions followed by purification steps such as recrystallization or chromatography to achieve the desired product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or strong bases in polar aprotic solvents.

Major Products:

    Oxidation: Formation of (2-methoxyphenyl)benzaldehyde.

    Reduction: Formation of (2-methoxyphenyl)(phenyl)methanol.

    Substitution: Formation of various substituted (2-methoxyphenyl)(phenyl)methanamine derivatives.

Scientific Research Applications

(2-Methoxyphenyl)(phenyl)methanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Methoxyphenyl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • (4-Chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride
  • (2-Methoxyphenyl)ethylamine
  • 3,4-Dimethoxyphenethylamine

Comparison: (2-Methoxyphenyl)(phenyl)methanamine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and therapeutic potentials, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

(2-methoxyphenyl)-phenylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c1-16-13-10-6-5-9-12(13)14(15)11-7-3-2-4-8-11;/h2-10,14H,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEJMTFEMHYJCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327265
Record name (2-Methoxyphenyl)(phenyl)methanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5267-45-8
Record name (2-Methoxyphenyl)(phenyl)methanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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